molecular formula C18H24N4O2S2 B2441956 1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane CAS No. 2320211-27-4

1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane

Cat. No. B2441956
CAS RN: 2320211-27-4
M. Wt: 392.54
InChI Key: WCRYYPAOLFRXSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane is a useful research compound. Its molecular formula is C18H24N4O2S2 and its molecular weight is 392.54. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

This compound is involved in the synthesis of heterocyclic compounds, which are crucial in pharmaceuticals, agrochemicals, and dyes. Research shows that heterocyclic fused 2,5-dihydrothiophene S,S-dioxides, similar in structure to the compound , serve as precursors to heterocyclic o-quinodimethanes. These intermediates are useful in constructing more complex molecular architectures through cycloaddition reactions and subsequent transformations (Chaloner et al., 1992).

Cycloaddition Reactions

Cycloaddition reactions are a pivotal application area for such compounds. They participate in reactions with diazomethane and other diazo compounds to form pyrazolines and pyrazoles, which are significant in synthesizing various biologically active molecules (Helder et al., 1973). These reactions are fundamental in creating a wide range of heterocyclic structures that can lead to the discovery of new drugs and materials.

Multicomponent Reactions

Multicomponent reactions (MCRs) are another critical area where such compounds find application. They are employed in the synthesis of complex molecules through Ugi multicomponent reactions, followed by intramolecular nucleophilic substitutions, leading to the formation of diazepane or diazocane systems. This approach is noted for its efficiency in constructing complex molecular frameworks with potential pharmaceutical applications (Banfi et al., 2007).

Synthesis of Alkynylpyrazoles

Compounds like the one are also used in the synthesis of alkynylpyrazoles, which are valuable intermediates in organic synthesis and pharmaceutical chemistry. The regio- and stereo-selective addition of diazomethane to enyne sulfones, followed by further transformations, leads to the formation of these alkynylpyrazoles, showcasing the compound's versatility in synthetic applications (Yoshimatsu et al., 1997).

Antimicrobial Agent Synthesis

Research into new antimicrobial agents also utilizes such compounds. Studies have shown that synthesizing new heterocyclic compounds incorporating sulfamoyl moieties, similar to the one , can yield potent antimicrobial agents. This application highlights the compound's potential in contributing to public health by addressing antibiotic resistance challenges (Darwish et al., 2014).

properties

IUPAC Name

1-(4-pyrazol-1-ylphenyl)sulfonyl-4-(thiolan-3-yl)-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2S2/c23-26(24,18-5-3-16(4-6-18)22-11-1-8-19-22)21-10-2-9-20(12-13-21)17-7-14-25-15-17/h1,3-6,8,11,17H,2,7,9-10,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCRYYPAOLFRXSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2=CC=C(C=C2)N3C=CC=N3)C4CCSC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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